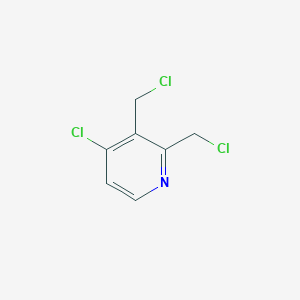

4-Chloro-2,3-bis(chloromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyridine derivatives often involves electrophilic halogenation or other substitution reactions that introduce functional groups into the pyridine ring. Specifically, for compounds like 4-Chloro-2,3-bis(chloromethyl)pyridine, methodologies might include reactions starting from pyridine bases followed by stepwise chlorination or through direct functionalization strategies (Das, Rao, & Singh, 2009).

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for understanding their reactivity and properties. X-ray crystallography and other structural determination methods have been used to elucidate the configurations of such compounds, revealing the influence of substituents on the pyridine ring's geometry and electronic properties. Structural studies help in understanding the steric and electronic effects of chloro and chloromethyl groups attached to the pyridine nucleus (Balachandran, Lalitha, & Rajeswari, 2012).

Chemical Reactions and Properties

4-Chloro-2,3-bis(chloromethyl)pyridine participates in various chemical reactions, including nucleophilic substitutions and coupling reactions, due to the presence of reactive chloro and chloromethyl groups. These functionalities enable it to serve as a precursor for synthesizing complex organic compounds and materials. The reactivity pattern of such compounds is significantly influenced by the electronic effects of the substituents and the pyridine ring itself (Carly, Compernolle, & Hoornaert, 1995).

Aplicaciones Científicas De Investigación

1. Synthesis of Tetrahydroquinoline and -Isoquinoline Type Adducts

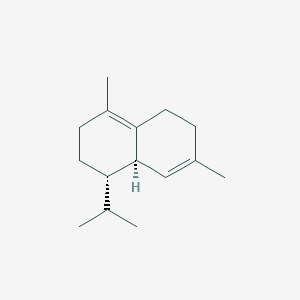

Carly et al. (1996) demonstrated the use of polyfunctional 2,3-o-bis(chloromethyl)pyridines as precursors for various pyridine o-quinodimethane analogues. These analogues were then utilized in Diels-Alder reactions to form tetrahydroquinoline and -isoquinoline type adducts (Carly, Cappelle, Compernolle, & Hoornaert, 1996).

2. Formation of N-Heterocyclic Complexes of Rhodium and Palladium

Simons et al. (2003) explored the reaction of 2,6-bis(chloromethyl)pyridine with n-butylimidazole, leading to the formation of N-heterocyclic complexes of Rhodium and Palladium. This research provided insights into the structural and reactivity aspects of such metal complexes (Simons, Custer, Tessier, & Youngs, 2003).

3. Palladium(II) Complexes with Pincer (Se,N,Se) Ligand

Das et al. (2009) synthesized the first pincer (Se,N,Se) ligand, 2,6-bis((phenylseleno)methyl)pyridine, which formed Palladium(II) complexes. These complexes exhibited significant catalytic activity for the Heck coupling reaction (Das, Rao, & Singh, 2009).

4. Preparation of Phenol-Based Acyclic Ligands

Ghaffarinia and Golchoubian (2005) reported on the preparation of new phenol-based acyclic ligands starting from 4-chlorophenol, demonstrating the utility of 4-Chloro-2,3-bis(chloromethyl)pyridine in synthesizing complex organic molecules (Ghaffarinia & Golchoubian, 2005).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-2,3-bis(chloromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N/c8-3-5-6(10)1-2-11-7(5)4-9/h1-2H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWVFJNTPKEYEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)CCl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596459 |

Source

|

| Record name | 4-Chloro-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,3-bis(chloromethyl)pyridine | |

CAS RN |

1211540-02-1 |

Source

|

| Record name | 4-Chloro-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.